5-(2,7-Dimethoxynaphthalen-1-yl)-1,3,4-oxadiazol-2-amine
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Overview
Description
5-(2,7-Dimethoxynaphthalen-1-yl)-1,3,4-oxadiazol-2-amine is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a naphthalene ring substituted with methoxy groups and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,7-Dimethoxynaphthalen-1-yl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 2,7-dimethoxynaphthalene-1-carboxylic acid hydrazide with a suitable carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(2,7-Dimethoxynaphthalen-1-yl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce amines.
Scientific Research Applications
5-(2,7-Dimethoxynaphthalen-1-yl)-1,3,4-oxadiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-(2,7-Dimethoxynaphthalen-1-yl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,8-Dibenzoyl-2,7-dimethoxynaphthalene: Another naphthalene derivative with similar structural features.
(3-Ethyl-6,7-dimethoxynaphthalen-1-yl) (phenyl)methanone: A related compound with different substituents on the naphthalene ring.
Uniqueness
5-(2,7-Dimethoxynaphthalen-1-yl)-1,3,4-oxadiazol-2-amine is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H13N3O3 |
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Molecular Weight |
271.27 g/mol |
IUPAC Name |
5-(2,7-dimethoxynaphthalen-1-yl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C14H13N3O3/c1-18-9-5-3-8-4-6-11(19-2)12(10(8)7-9)13-16-17-14(15)20-13/h3-7H,1-2H3,(H2,15,17) |
InChI Key |
HVNGLMCROLLUNY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CC(=C2C3=NN=C(O3)N)OC |
Origin of Product |
United States |
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